![molecular formula C16H16O2 B8491157 1-[4-(2-phenylethoxy)phenyl]ethanone CAS No. 18099-61-1](/img/structure/B8491157.png)
1-[4-(2-phenylethoxy)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4’-(Phenethyloxy)acetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of a phenethyloxy group attached to the para position of the acetophenone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Phenethyloxy)acetophenone typically involves the reaction of acetophenone with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of 4’-(Phenethyloxy)acetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 4’-(Phenethyloxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenethyloxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
Reduction: Formation of phenethyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4’-(Phenethyloxy)acetophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4’-(Phenethyloxy)acetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Acetophenone: The parent compound, used widely in organic synthesis and as a precursor for various derivatives.
4-Hydroxyacetophenone: Known for its antioxidant properties and used in the synthesis of pharmaceuticals.
4-Methoxyacetophenone: Used in the fragrance industry and as an intermediate in organic synthesis.
Uniqueness: 4’-(Phenethyloxy)acetophenone is unique due to the presence of the phenethyloxy group, which imparts distinct chemical and physical properties
特性
CAS番号 |
18099-61-1 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC名 |
1-[4-(2-phenylethoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H16O2/c1-13(17)15-7-9-16(10-8-15)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChIキー |
WKAZTGOEVXZSBE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

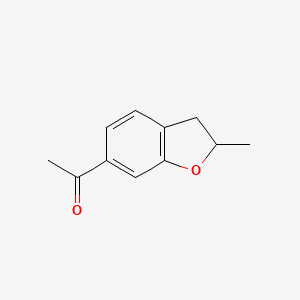
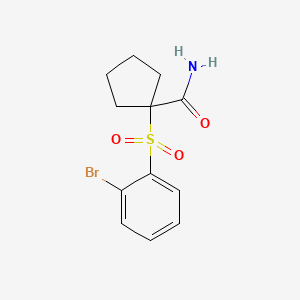

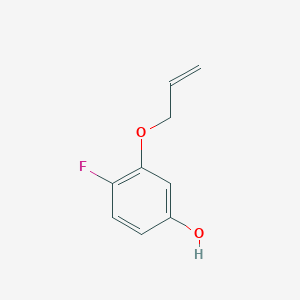
![3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid](/img/structure/B8491094.png)
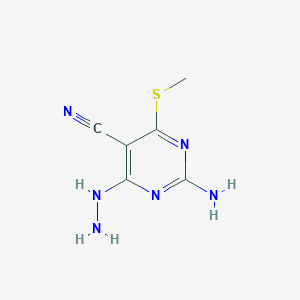
![N,N-diphenyl-4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]aniline](/img/structure/B8491123.png)
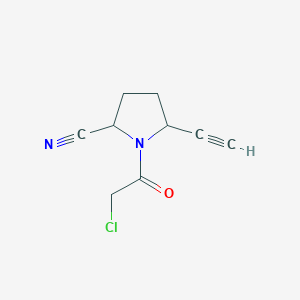
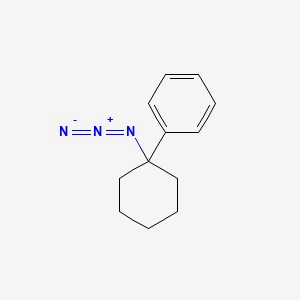
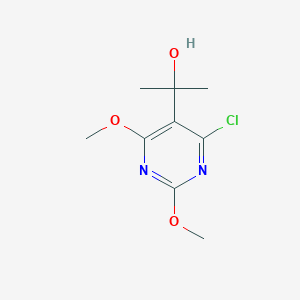
![5-Methyl-6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8491145.png)
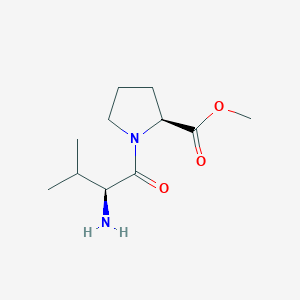
![1-(Methanesulfonyl)-4-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]piperazine](/img/structure/B8491152.png)
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-3-furanyl-1-(phenylsulfonyl)-](/img/structure/B8491156.png)
